
4-Decanol, 3,3-bis(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Decanol, 3,3-bis(phenylthio)- is a chemical compound with the molecular formula C22H30OS2 It is characterized by the presence of a decanol backbone with two phenylthio groups attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanol, 3,3-bis(phenylthio)- typically involves the reaction of decanol with phenylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient to drive the reaction.
Catalyst: Common catalysts include acids or bases that facilitate the formation of the phenylthio groups.
Solvent: Organic solvents such as toluene or dichloromethane are often used to dissolve the reactants and products.
Industrial Production Methods
Industrial production of 4-Decanol, 3,3-bis(phenylthio)- may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.
化学反応の分析
Types of Reactions
4-Decanol, 3,3-bis(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiols.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Decanol, 3,3-bis(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Decanol, 3,3-bis(phenylthio)- involves its interaction with specific molecular targets. The phenylthio groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Decanol, 3,3-bis(methylthio)
- 4-Decanol, 3,3-bis(ethylthio)
- 4-Decanol, 3,3-bis(propylthio)
Uniqueness
4-Decanol, 3,3-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and physical properties compared to its analogs with alkylthio groups
特性
CAS番号 |
61173-88-4 |
|---|---|
分子式 |
C22H30OS2 |
分子量 |
374.6 g/mol |
IUPAC名 |
3,3-bis(phenylsulfanyl)decan-4-ol |
InChI |
InChI=1S/C22H30OS2/c1-3-5-6-13-18-21(23)22(4-2,24-19-14-9-7-10-15-19)25-20-16-11-8-12-17-20/h7-12,14-17,21,23H,3-6,13,18H2,1-2H3 |
InChIキー |
NGTABUVOHZAEFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(CC)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


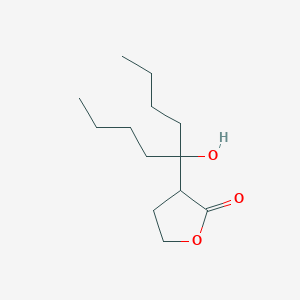
![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
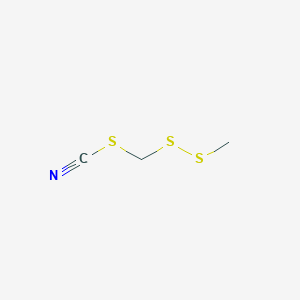
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
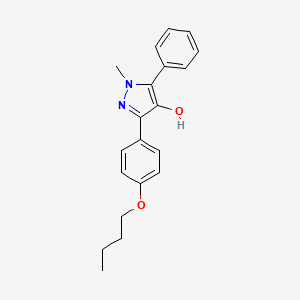
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)




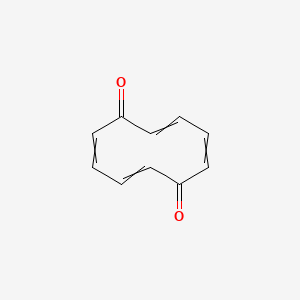
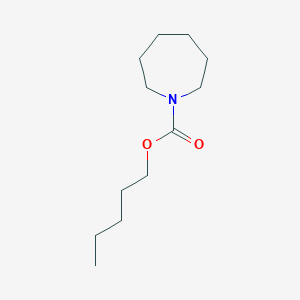

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
